molecular formula C8H12ClN3O2S B13012773 5-Chloro-4-(propylamino)pyridine-3-sulfonamide

5-Chloro-4-(propylamino)pyridine-3-sulfonamide

Cat. No.: B13012773
M. Wt: 249.72 g/mol
InChI Key: YRRAXCXJLRGQNR-UHFFFAOYSA-N
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Description

5-Chloro-4-(propylamino)pyridine-3-sulfonamide: is a versatile chemical compound with a unique molecular structure. It is known for its wide range of applications in various fields, including chemistry, biology, medicine, and industry. The compound has a molecular weight of 249.72 g/mol and a purity of at least 95% .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Chloro-4-(propylamino)pyridine-3-sulfonamide typically involves the reaction of 5-chloro-4-nitropyridine-3-sulfonamide with propylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions include maintaining a specific temperature and pH level to facilitate the formation of the compound .

Industrial Production Methods:

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

5-Chloro-4-(propylamino)pyridine-3-sulfonamide is used as a building block in the synthesis of various organic compounds. It is employed in the development of new chemical reactions and methodologies .

Biology:

The compound is used in biological research to study its effects on different biological systems. It is also used as a tool to investigate the mechanisms of various biological processes .

Medicine:

In the medical field, this compound is explored for its potential therapeutic applications. It is studied for its antibacterial, antiviral, and anticancer properties .

Industry:

The compound finds applications in the industrial sector as a precursor for the synthesis of various specialty chemicals. It is used in the production of dyes, pigments, and other industrial products .

Mechanism of Action

The mechanism of action of 5-Chloro-4-(propylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes and proteins, leading to the disruption of various biological processes. For example, it can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

  • 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
  • 5-Chloro-4-propylamino-pyridine-3-sulfonic acid

Comparison:

5-Chloro-4-(propylamino)pyridine-3-sulfonamide is unique due to its specific molecular structure and functional groups. Compared to similar compounds, it exhibits distinct chemical and biological properties.

Properties

Molecular Formula

C8H12ClN3O2S

Molecular Weight

249.72 g/mol

IUPAC Name

5-chloro-4-(propylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C8H12ClN3O2S/c1-2-3-12-8-6(9)4-11-5-7(8)15(10,13)14/h4-5H,2-3H2,1H3,(H,11,12)(H2,10,13,14)

InChI Key

YRRAXCXJLRGQNR-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=NC=C1S(=O)(=O)N)Cl

Origin of Product

United States

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